6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is a chemical compound with the molecular formula C16H20O7 and a molecular weight of 324.331 It is a derivative of hexofuranose, a type of sugar molecule, and features benzoyl and isopropylidene protective groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose typically involves the protection of hydroxyl groups in hexofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process . The isopropylidene group is introduced using acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the acetal protective group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl or isopropylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers .
Wissenschaftliche Forschungsanwendungen
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose has several applications in scientific research:
Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose involves its interactions with various molecular targets. The benzoyl and isopropylidene groups can protect specific hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and the development of pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-O-benzoyl-2,3-O-(1-methylethylidene)hexopyranoside: Similar in structure but differs in the position of the protective groups.
α-D-Glucofuranose, 1,2-O-(1-methylethylidene): Another hexofuranose derivative with different protective groups.
Uniqueness
6-o-Benzoyl-1,2-o-(1-methylethylidene)hexofuranose is unique due to its specific combination of benzoyl and isopropylidene protective groups, which confer distinct reactivity and stability properties. This makes it particularly useful in selective synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
3254-32-8 |
---|---|
Molekularformel |
C16H20O7 |
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-11(18)12(21-15(13)23-16)10(17)8-20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
InChI-Schlüssel |
YZTNJMSUDMOQJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.